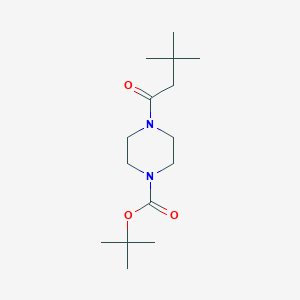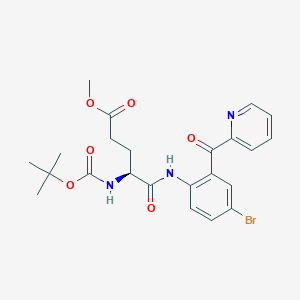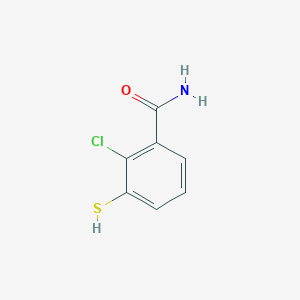
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, a thioether linkage, and a cyano-cyclopropyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, can be synthesized through halogenation and trifluoromethylation reactions.
Thioether Formation: The pyridine intermediate is then reacted with a thiol compound under basic conditions to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with a cyano-cyclopropyl acetamide derivative under suitable conditions, such as the presence of a coupling agent and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The chloro group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Sulfoxides/Sulfones: From oxidation reactions.
Amines: From reduction of the cyano group.
Substituted Pyridines: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology
Biological Activity: Investigation of its potential as an enzyme inhibitor or receptor modulator.
Medicine
Drug Development: Exploration of its pharmacological properties for the treatment of diseases.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its structural similarity to known agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano and trifluoromethyl groups could enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)acetamide: Lacks the cyano-cyclopropyl moiety.
N-(1-cyano-1-cyclopropylethyl)acetamide: Lacks the pyridine-thioether structure.
Uniqueness
The unique combination of the pyridine-thioether structure with the cyano-cyclopropyl moiety in 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H13ClF3N3OS |
|---|---|
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1-cyano-1-cyclopropylethyl)acetamide |
InChI |
InChI=1S/C14H13ClF3N3OS/c1-13(7-19,8-2-3-8)21-11(22)6-23-12-10(15)4-9(5-20-12)14(16,17)18/h4-5,8H,2-3,6H2,1H3,(H,21,22) |
Clave InChI |
RNJIKHZYFMHSKP-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)(C1CC1)NC(=O)CSC2=C(C=C(C=N2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(1-Adamantylsulfanyl)methyl]-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355049.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[1-(dimethylamino)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13355057.png)

![1-({4-[4-(1H-pyrazol-1-ylsulfonyl)phenoxy]phenyl}sulfonyl)-1H-pyrazole](/img/structure/B13355072.png)
![3-{2-[(4-Chlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13355073.png)
![3-{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13355077.png)

![6-[(2,4-Dichlorophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355082.png)


![2,3,6,7,8,9-Hexahydro-5h-[1]benzothieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13355110.png)

![3-{[(4-Nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13355127.png)
